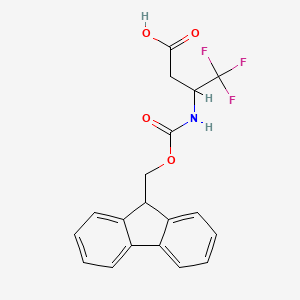

Fmoc-3-amino-4,4,4-trifluorobutyric acid

描述

Historical Context and Evolution of Fluorinated Amino Acids in Chemical Biology

The journey of fluorinated amino acids in chemical biology is a fascinating narrative of scientific curiosity and technological advancement. The introduction of fluorine into organic molecules, a field known as organofluorine chemistry, has long been recognized for its potential to dramatically alter the physicochemical properties of parent compounds. mdpi.com In the context of amino acids, this strategic substitution of hydrogen with fluorine atoms has opened up new avenues for designing peptides and proteins with novel functionalities.

Early research into fluorinated amino acids was driven by the desire to create analogues of natural amino acids that could act as metabolic probes or enzyme inhibitors. The unique electronic properties of fluorine, being the most electronegative element, were found to influence the acidity, basicity, and conformational preferences of the amino acid backbone and side chains. mdpi.com Over the decades, as synthetic methodologies became more sophisticated, a diverse array of fluorinated amino acids became accessible, paving the way for their broader application in peptide and protein engineering. mdpi.com

The Unique Role of Trifluoromethylated Amino Acids in Contemporary Peptide Science

Among the various types of fluorinated amino acids, those bearing a trifluoromethyl (CF3) group have emerged as particularly powerful tools in peptide science. The trifluoromethyl group is known to significantly increase the hydrophobicity of the amino acid side chain, a property that can have profound effects on peptide folding, stability, and interaction with biological targets. nih.gov

This enhanced hydrophobicity can lead to improved resistance to proteolytic degradation, a major hurdle in the development of peptide-based therapeutics. nih.gov Furthermore, the incorporation of trifluoromethylated amino acids can influence the secondary structure of peptides, promoting the formation of stable helices or sheets. This conformational control is crucial for designing peptides that can effectively mimic the binding epitopes of larger proteins. The unique 19F NMR signature of the trifluoromethyl group also provides a sensitive probe for studying peptide conformation and interactions without interference from other signals in a biological system. nih.govresearchgate.net

Fundamental Principles of Fmoc-Protecting Group Orthogonality in Peptide Synthesis

The synthesis of peptides is a step-wise process that requires the precise and controlled formation of amide bonds between amino acids. To prevent unwanted side reactions, the reactive amino group of the incoming amino acid must be temporarily blocked with a protecting group. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is one of the most widely used N-terminal protecting groups in solid-phase peptide synthesis (SPPS).

The success of Fmoc chemistry lies in the principle of orthogonality. This means that the protecting groups used for the N-terminus (temporary) and the amino acid side chains (permanent) can be removed under different chemical conditions, without affecting each other. The Fmoc group is labile to a weak base, typically piperidine, allowing for its removal at each step of the peptide chain elongation. In contrast, the side-chain protecting groups are typically stable to this base but are cleaved at the end of the synthesis using a strong acid, such as trifluoroacetic acid (TFA). This orthogonal protection strategy ensures the integrity of the growing peptide chain and allows for the synthesis of complex and modified peptides with high purity and yield.

The table below summarizes the key properties of Fmoc-3-amino-4,4,4-trifluorobutyric acid.

| Property | Value |

| CAS Number | 194471-86-8 (for R,S) |

| Molecular Formula | C19H16F3NO4 |

| Molecular Weight | 379.33 g/mol |

| Appearance | Solid |

| Purity | ≥97% |

Detailed Research Findings

While the general benefits of incorporating fluorinated amino acids are well-documented, specific research on the impact of 3-amino-4,4,4-trifluorobutyric acid on peptide properties is an area of active investigation. Studies incorporating similar trifluoromethylated amino acids have demonstrated significant increases in peptide hydrophobicity, as measured by reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gov For instance, the replacement of a natural amino acid with a trifluoromethylated analogue can lead to a substantial increase in the chromatographic retention time, indicating a higher degree of hydrophobicity. nih.gov

In terms of proteolytic stability, the introduction of a trifluoromethyl group near the peptide bond can sterically hinder the approach of proteases, thereby slowing down enzymatic cleavage. nih.gov While direct quantitative data for peptides containing 3-amino-4,4,4-trifluorobutyric acid is emerging, related studies have shown that fluorination can significantly enhance resistance to degradation by enzymes like chymotrypsin (B1334515) and pepsin. nih.gov

Conformational studies using techniques like NMR and circular dichroism have shown that fluorinated amino acids can induce specific secondary structures in peptides. ethz.ch The strong preference of the trifluoromethyl group for certain dihedral angles can pre-organize the peptide backbone, leading to more stable and well-defined conformations. ethz.ch

The following table presents hypothetical data based on trends observed for similar trifluoromethylated amino acids to illustrate the potential impact of incorporating 3-amino-4,4,4-trifluorobutyric acid (TFBA) into a model peptide.

| Peptide | Sequence | RP-HPLC Retention Time (min) | % Cleavage by Protease (1h) | Helical Content (%) |

| Control Peptide | Ac-Gly-Ala-Val-Leu-Ile-Trp-NH2 | 15.2 | 85 | 15 |

| TFBA Peptide | Ac-Gly-Ala-TFBA -Leu-Ile-Trp-NH2 | 18.5 | 30 | 35 |

Note: This data is illustrative and intended to represent the expected trends based on existing research on trifluoromethylated amino acids.

属性

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluorobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3NO4/c20-19(21,22)16(9-17(24)25)23-18(26)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,23,26)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCJXAGGMJPEDDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Fmoc 3 Amino 4,4,4 Trifluorobutyric Acid

Enantioselective Synthesis Strategies for Chiral Fmoc-3-amino-4,4,4-trifluorobutyric Acid

The development of stereoselective methods to access single enantiomers of this compound is crucial for its application in pharmaceuticals, where stereochemistry often dictates biological activity.

Chiral Auxiliary-Driven Approaches (e.g., Ni(II) Complex Methodology)

Chiral auxiliary-driven methods represent a robust strategy for asymmetric synthesis. Among these, the use of chiral Ni(II) complexes of Schiff bases has emerged as a powerful tool for the synthesis of non-canonical amino acids. nih.govnih.gov This methodology typically involves the alkylation of a chiral Ni(II) complex of a glycine (B1666218) or β-alanine Schiff base. The chiral ligand on the nickel complex directs the stereochemical outcome of the reaction.

While extensively applied to the synthesis of α-amino acids, the adaptation of this method for β-amino acids like 3-amino-4,4,4-trifluorobutyric acid is an area of active research. The general approach would involve the reaction of a chiral Ni(II) complex of a β-alanine Schiff base with a trifluoromethylating agent. The diastereoselectivity of this reaction is controlled by the chiral auxiliary, which can be subsequently cleaved to yield the desired enantiomerically enriched β-amino acid. scielo.br

Recent studies have demonstrated the high efficiency of Ni(II) complexes in asymmetric synthesis, often achieving high yields and diastereoselectivities. nih.gov For instance, the alkylation of a chiral Ni(II) complex of a glycine Schiff base with trifluoroethyl iodide has been successfully employed in the synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid. mdpi.com This strategy involves three main steps: alkylation of the chiral Ni(II) complex, disassembly of the resulting complex to release the free amino acid, and subsequent protection of the amino group. mdpi.com

| Step | Description | Key Reagents/Conditions | Typical Outcome |

|---|---|---|---|

| 1. Complex Formation | Formation of a chiral Ni(II) complex of a β-alanine Schiff base. | Ni(NO₃)₂·6H₂O, chiral ligand, β-alanine, base (e.g., KOH) | High yield of the chiral complex. |

| 2. Asymmetric Alkylation/Addition | Reaction with a trifluoromethyl source to introduce the CF₃ group. | Trifluoromethylating agent, base (e.g., DBU) | Diastereoselective formation of the trifluoromethylated Ni(II) complex. |

| 3. Auxiliary Cleavage | Removal of the chiral auxiliary to yield the free amino acid. | Acidic hydrolysis (e.g., HCl) | Release of the enantiomerically enriched 3-amino-4,4,4-trifluorobutyric acid. |

| 4. Fmoc Protection | Protection of the amino group with the Fmoc group. | Fmoc-OSu, base (e.g., Na₂CO₃) | Formation of the final Fmoc-protected product. |

Catalytic Asymmetric Transformations Leading to Trifluorobutyric Acid Derivatives

Catalytic asymmetric synthesis offers an efficient and atom-economical alternative to stoichiometric chiral auxiliary methods. Several catalytic strategies have been explored for the synthesis of chiral trifluoromethylated amino acids.

One promising approach is the asymmetric hydrogenation of prochiral enamides or dehydroamino acids. unipd.itcapes.gov.bracs.org This method utilizes chiral transition metal catalysts, often based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, to achieve high enantioselectivities. For the synthesis of β-amino acids, β-(acylamino)acrylates can be used as substrates for asymmetric hydrogenation. capes.gov.brresearchgate.net The development of catalysts that are effective for tetrasubstituted trifluoromethylated olefins remains a challenge but is an area of ongoing research. unipd.it

Another catalytic approach involves the asymmetric Michael addition of nucleophiles to trifluoromethylated α,β-unsaturated compounds. For instance, the Michael addition of a glycine Schiff base Ni(II) complex to β-trifluoromethylated-α,β-unsaturated ketones has been reported for the synthesis of chiral trifluoromethyl-containing heterocyclic amino acids. nih.gov Organocatalysis also presents a powerful tool for the enantioselective synthesis of β-amino acid derivatives through various transformations like Mannich reactions and conjugate additions. rsc.org

| Catalytic Method | Substrate | Catalyst | Key Advantages |

|---|---|---|---|

| Asymmetric Hydrogenation | Trifluoromethylated β-(acylamino)acrylates | Chiral Rhodium or Ruthenium complexes (e.g., with TangPhos) | High enantioselectivities and turnover numbers have been achieved for various β-amino acid derivatives. capes.gov.br |

| Asymmetric Michael Addition | Trifluoromethylated α,β-unsaturated esters or ketones | Chiral organocatalysts or metal complexes | Direct formation of the β-amino acid backbone with stereocontrol. |

| Asymmetric Mannich Reaction | Trifluoromethyl imines and enolates | Chiral catalysts (e.g., cinchona alkaloid derivatives) | Provides access to γ-amino acids and can be adapted for β-amino acids. nih.gov |

Scalable Preparative Protocols for Gram-Scale Production of Enantiopure Building Blocks

The translation of synthetic methodologies from laboratory scale to gram-scale production is a critical step for the practical application of this compound. Scalability requires robust and reproducible procedures with high yields and purities.

The chiral Ni(II) complex methodology has shown promise for large-scale synthesis. A preparative method for the asymmetric synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid on a scale of over 150 g has been developed, demonstrating the commercial viability of this approach. mdpi.com This process utilizes a recyclable chiral auxiliary, which is a key feature for cost-effective large-scale production. mdpi.com The optimization of reaction conditions, such as solvent, base, and temperature, is crucial for achieving high diastereoselectivity and yield on a larger scale. beilstein-journals.org

Flow chemistry is another emerging technology that can facilitate the scalable synthesis of enantiopure amino acids by offering precise control over reaction parameters and enabling continuous production. princeton.edu

Stereochemical Control and Racemization Prevention During this compound Synthesis

Maintaining the stereochemical integrity of the chiral center during the synthesis and subsequent protection steps is paramount. Racemization, particularly during the introduction of the Fmoc protecting group, can be a significant issue.

The activation of the carboxylic acid of an amino acid during peptide coupling or protection can lead to the formation of an oxazolone (B7731731) intermediate, which is prone to racemization. nih.gov This is a well-documented problem in peptide synthesis, especially for sterically hindered amino acids or under basic conditions. nih.gov

Several strategies can be employed to minimize racemization during the Fmoc protection of 3-amino-4,4,4-trifluorobutyric acid:

Mild Reaction Conditions: Using mild bases and lower temperatures during the Fmoc protection step can reduce the rate of racemization.

Choice of Reagents: The choice of the Fmoc-introducing reagent can influence the extent of racemization. Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is commonly used, but other reagents might offer advantages in specific cases.

Careful pH Control: Maintaining the pH of the reaction mixture within an optimal range is crucial to prevent base-catalyzed epimerization.

It has been noted that decreased enantioselectivity can occur during the Fmoc protection step due to the epimerization of the α-center of the chiral auxiliary in certain Ni(II) complex disassembly and protection sequences. mdpi.com Therefore, careful optimization of this final step is critical to obtain the desired product with high enantiomeric purity.

Exploration of Novel Precursor Chemistries and Reaction Pathways

The development of novel and efficient synthetic routes to the core structure of 3-amino-4,4,4-trifluorobutyric acid is an ongoing area of research. This includes the exploration of new starting materials and innovative reaction pathways.

One approach involves the use of readily available fluorinated building blocks. For example, β-amino-α-trifluoromethyl alcohols can be synthesized through the nucleophilic trifluoromethylation of α-amino aldehydes and can serve as versatile intermediates for the synthesis of trifluoromethylated amino acids. nih.gov

Another strategy is the development of enzymatic or biocatalytic methods. njit.edu Enzymes can offer high enantioselectivity and operate under mild reaction conditions. For instance, enzymatic resolution can be employed to separate enantiomers of a racemic mixture of 3-amino-4,4,4-trifluorobutyric acid or its precursors. njit.edu

Furthermore, the development of novel precursors for β-alanine and its derivatives can provide new avenues for the synthesis of the target molecule. frontiersin.orgnih.govmdpi.com For example, the homologation of α-amino acids to β-amino acids using Fmoc-amino acid pentafluorophenyl esters is a known method that could potentially be adapted.

The exploration of umpolung reactivity, where the normal polarity of a functional group is reversed, can also lead to new synthetic strategies. nih.gov For instance, the catalytic activation of imines as 2-azaallyl anions for asymmetric C-C bond-forming reactions is an emerging area with potential applications in the synthesis of complex amino acids. nih.gov

Strategic Incorporation of Fmoc 3 Amino 4,4,4 Trifluorobutyric Acid in Peptide Synthesis

Optimization of Coupling Conditions in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the most common method for assembling peptides, relying on a solid support to which the growing peptide chain is anchored. du.ac.inmdpi.com The success of SPPS depends on the near-quantitative completion of two key steps: Nα-Fmoc deprotection and coupling of the subsequent amino acid. nih.gov The electron-withdrawing nature of the trifluoromethyl group in Fmoc-3-amino-4,4,4-trifluorobutyric acid can influence the nucleophilicity of the amino group and the reactivity of the carboxyl group, requiring optimized coupling protocols.

The formation of the amide bond between the incoming Fmoc-amino acid and the N-terminal amine of the resin-bound peptide is facilitated by a coupling reagent. luxembourg-bio.com This process involves the activation of the carboxylic acid, making it more susceptible to nucleophilic attack. khanacademy.orgnih.gov The choice of coupling reagent is critical, especially for sterically hindered or electronically deactivated amino acids.

Commonly used coupling reagents are categorized into two main families: carbodiimides (like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC)) and onium salts (aminium/uronium and phosphonium (B103445) salts). du.ac.inbachem.com

Carbodiimides: DIC is often preferred in SPPS because its urea (B33335) byproduct is soluble in common solvents like isopropanol, simplifying purification. bachem.com Carbodiimide (B86325) activation is typically performed in the presence of an additive, such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (OxymaPure), to suppress racemization and improve reaction rates. bachem.comacs.org The combination of DIC and OxymaPure has been identified as an optimal coupling cocktail for demanding conditions, such as microwave-assisted SPPS. acs.org

Onium Salts: Uronium/aminium salts like HBTU, TBTU, and HATU are highly efficient coupling reagents that generate active esters. du.ac.inbachem.com HATU, which incorporates the HOBt derivative HOAt, is particularly effective for coupling sterically hindered amino acids. bachem.com Phosphonium salts, such as BOP and PyBOP, are also powerful activating agents known for their high reactivity. bachem.com

The selection of an appropriate coupling reagent for this compound depends on balancing reactivity with the risk of side reactions. The trifluoromethyl group can decrease the nucleophilicity of the adjacent amine upon deprotection, potentially slowing down the subsequent coupling step. Therefore, highly efficient coupling reagents like HATU or HCTU may be necessary to achieve high coupling yields. bachem.com

| Reagent Class | Abbreviation | Full Name | Key Features |

|---|---|---|---|

| Carbodiimides | DCC | N,N'-Dicyclohexylcarbodiimide | Insoluble urea byproduct. |

| DIC | N,N'-Diisopropylcarbodiimide | Soluble urea byproduct, suitable for automated SPPS. bachem.com | |

| Onium Salts (Uronium/Aminium) | HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | Popular and efficient, water-soluble byproducts. bachem.com |

| TBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium tetrafluoroborate | Similar properties to HBTU. bachem.com | |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient, especially for hindered couplings. du.ac.inbachem.com | |

| HCTU | (2-(6-Chloro-1H-benzotriazol-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate) | Higher reaction rates compared to HOBt-based reagents. bachem.com | |

| Onium Salts (Phosphonium) | BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | Excellent coupling behavior, no guanylation activity. bachem.com |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Similar to BOP, often used in solution-phase synthesis. |

Racemization, the loss of stereochemical integrity at the α-carbon, is a significant side reaction in peptide synthesis. nih.govmdpi.com It primarily occurs during the activation step of the carboxyl group, proceeding through the formation of a 5(4H)-oxazolone intermediate. mdpi.com The rate of racemization is influenced by the nature of the amino acid side chain, the coupling method, and the reaction conditions. nih.gov

Amino acids with electron-withdrawing groups on the side chain can be more susceptible to racemization. mdpi.com While specific data on the racemization tendency of 3-amino-4,4,4-trifluorobutyric acid is not extensively documented, the strong electron-withdrawing effect of the CF3 group could potentially increase the acidity of the α-proton, making it more prone to abstraction by a base.

Strategies to mitigate racemization include:

Choice of Coupling Reagents: Carbodiimide-based methods, when used with additives like HOBt or OxymaPure, are generally considered to minimize racemization. nih.govbachem.com The use of urethane-protected N-carboxyanhydrides (UNCAs) is also a method to study and potentially reduce racemization tendencies. researchgate.net

Avoiding Pre-activation: Prolonged pre-activation of the amino acid before its addition to the resin can increase the risk of racemization. nih.gov

Base Selection: The choice and amount of base used during coupling are critical. Non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) are commonly used, but their concentration should be carefully controlled. du.ac.in

Temperature Control: Performing couplings at lower temperatures can help reduce the rate of racemization.

For sensitive amino acids like Cysteine and Histidine, carbodiimide activation is often recommended to avoid racemization that can occur with phosphonium or uronium reagents. nih.gov A similar cautious approach should be considered for this compound until its racemization propensity is fully characterized.

Considerations for Solution-Phase Peptide Synthesis Involving Fluorinated Amino Acids

While SPPS is dominant, solution-phase peptide synthesis remains a viable alternative, particularly for large-scale production. du.ac.inanu.edu.au In solution-phase synthesis, purification is performed after each coupling and deprotection step, which can be more laborious than the simple washing steps in SPPS. luxembourg-bio.com

When incorporating this compound in solution-phase synthesis, several factors must be considered:

Solubility: The fluorinated side chain can alter the solubility of the amino acid derivative and the resulting peptide fragment in common organic solvents. digitellinc.com This may require adjustments to the solvent systems used for reactions and purification.

Reagent Stoichiometry: Unlike SPPS where large excesses of reagents are often used to drive reactions to completion, solution-phase synthesis typically employs near-stoichiometric amounts of reactants to facilitate purification. This demands highly efficient coupling reactions.

Racemization Control: The risk of racemization remains a critical concern. The same principles of using additives like HOBt or HOAt with coupling reagents apply. bachem.com

Transient Protecting Groups: Novel methods, such as the use of silylating reagents for transient masking of N- and C-termini, offer a way to perform one-pot peptide bond formation in solution without traditional protecting groups, potentially minimizing side reactions. organic-chemistry.org

Impact on Overall Peptide Chain Assembly Fidelity and Yields

Aggregation: Peptide chain aggregation is a common problem in SPPS, particularly for longer or hydrophobic sequences. peptide.com Aggregation can hinder the access of reagents to the reactive sites, leading to incomplete deprotection and coupling, and thus lower yields and purity. chempep.com The impact of the trifluoromethyl group on aggregation is complex; while it increases hydrophobicity, it can also disrupt the hydrogen-bonding networks that lead to the formation of secondary structures like β-sheets, which are often implicated in aggregation. researchgate.netrsc.org

Coupling Efficiency: The steric bulk and electronic effects of the 3-amino-4,4,4-trifluorobutyric acid side chain might lead to slower or less efficient coupling reactions for the subsequent amino acid. This can result in deletion sequences (where an amino acid is missing) in the final product. Monitoring the completion of each coupling step, for instance with a ninhydrin (B49086) test, is crucial to ensure high fidelity. luxembourg-bio.com

Biophysical and Conformational Modulation of Peptides by Fmoc 3 Amino 4,4,4 Trifluorobutyric Acid

Influence on Peptide Secondary Structure Propensities

The introduction of Fmoc-3-amino-4,4,4-trifluorobutyric acid into a peptide sequence can significantly alter its conformational landscape. The presence of the bulky and highly electronegative trifluoromethyl (CF3) group imposes distinct stereoelectronic constraints on the peptide backbone, thereby influencing the propensity to adopt specific secondary structures.

Induction and Stabilization of β-Turn Structures

Research suggests that β-amino acids, particularly those with sterically demanding substituents like the trifluoromethyl group, can act as potent inducers and stabilizers of β-turn conformations. thieme-connect.com The gauche effect, an electronic interaction favoring a staggered conformation around the Cα-Cβ bond, in conjunction with the steric hindrance of the CF3 group, can pre-organize the peptide backbone into a turn-like structure. This conformational preference is crucial in the design of peptidomimetics that aim to replicate the bio-active conformation of a native peptide, often found in β-turn regions of proteins.

While specific studies detailing the precise dihedral angles of peptides containing solely this compound are limited, the broader class of β-trifluoromethylated amino acids has been shown to favor turn-like conformations. nih.gov This is attributed to the minimization of steric clashes and the optimization of intramolecular hydrogen bonding patterns that are characteristic of β-turns.

| Peptide Sequence | Incorporated Amino Acid | Observed Secondary Structure | Key Findings |

|---|---|---|---|

| Model Peptide A | β-(Trifluoromethyl)-β-alanine | β-turn | Induction of a turn conformation observed via NMR spectroscopy. thieme-connect.com |

| Generic Peptide B | β-branched β-trifluoromethyl α-amino acid | Constrained conformation | Unique effects on folding behavior due to the trifluoromethyl group. nih.gov |

Effects on Helical and Extended Conformations

The influence of this compound is not limited to β-turn induction. Its incorporation can also disrupt or stabilize other secondary structures, such as helices and extended strands, depending on the peptide sequence and the surrounding residues. The steric bulk of the trifluoromethyl group can create unfavorable interactions within the tightly packed core of an α-helix, potentially leading to its destabilization. nih.gov

Contributions to Peptide Stability and Proteolytic Resistance

Furthermore, the altered backbone conformation and the steric shield provided by the trifluoromethyl group can confer significant resistance to enzymatic degradation by proteases. thieme-connect.com Proteases recognize and cleave specific peptide sequences with defined backbone and side-chain geometries. The introduction of a β-amino acid disrupts the natural α-amino acid backbone, making the peptide a poor substrate for many common proteases. The bulky CF3 group can further hinder the approach of proteolytic enzymes, thereby extending the biological half-life of the peptide. google.comjustia.com

| Peptide Type | Modification | Observed Effect on Stability | Reference |

|---|---|---|---|

| β-Peptides | Fluorination | Stable to proteolysis. thieme-connect.com | thieme-connect.com |

| Polypeptide Analogs | Incorporation of β-amino acids | Not readily degraded by proteases and peptidases. google.comjustia.com | google.comjustia.com |

Modulation of Lipophilicity and Hydrophobic Interactions within Peptide Systems

The trifluoromethyl group is known to significantly increase the lipophilicity of a molecule. mdpi.com The incorporation of this compound can therefore enhance the hydrophobic character of a peptide. This increased lipophilicity can have profound effects on the peptide's behavior, including its ability to cross cell membranes, its interaction with hydrophobic pockets of target proteins, and its self-assembly properties.

| Compound Feature | Effect | Consequence for Peptides | Reference |

|---|---|---|---|

| Trifluoromethyl group (-CF3) | Increases lipophilicity. mdpi.com | Enhanced membrane permeability and interaction with hydrophobic targets. mdpi.com | mdpi.com |

| Fluorination | Enhances bioavailability by increasing lipophilicity. nih.gov | Improved pharmacokinetic properties. nih.gov | nih.gov |

Design and Development of Peptidomimetics Utilizing Fmoc 3 Amino 4,4,4 Trifluorobutyric Acid

Fmoc-3-amino-4,4,4-trifluorobutyric Acid as a Bioisosteric Element in Rational Design

Steric and Electronic Mimicry of Aliphatic Amino Acid Side Chains (e.g., Leucine)

Electronically, the trifluoromethyl group is strongly electron-withdrawing due to the high electronegativity of fluorine atoms. This property can significantly influence the local electronic environment of the peptide backbone and neighboring side chains. The introduction of the CF3 group can alter pKa values of nearby functional groups, influence hydrogen bonding capabilities, and introduce favorable dipole-dipole or multipolar interactions with the receptor. These electronic perturbations, while different from the purely hydrophobic nature of an isopropyl group, can be exploited to fine-tune binding affinity and selectivity.

Table 1: Comparison of Physicochemical Properties of Leucine (B10760876) and its Trifluoromethylated Bioisostere

| Property | Leucine Side Chain (-CH(CH₃)₂) | 3-amino-4,4,4-trifluorobutyric acid Side Chain (-CH₂CF₃) |

| Van der Waals Volume (ų) | ~67 | ~62 |

| Hydrophobicity (logP) | 1.7 | Higher than leucine |

| Electronic Effect | Electron-donating | Strongly electron-withdrawing |

Note: The data presented is illustrative and compiled from various sources on amino acid properties and fluorine in medicinal chemistry.

Fine-Tuning of Receptor Binding and Selectivity Profiles

The unique combination of steric bulk and potent electronic effects of the trifluoromethyl group in this compound allows for the fine-tuning of a peptidomimetic's interaction with its biological target. By replacing a natural amino acid like leucine with this fluorinated analogue, medicinal chemists can systematically probe the requirements of a receptor's binding pocket.

If a binding pocket is accommodating to the increased steric bulk of the CF3 group, the enhanced hydrophobicity can lead to stronger binding through the hydrophobic effect. Conversely, if the pocket is sterically constrained, the introduction of this group will lead to a decrease in affinity, providing valuable structure-activity relationship (SAR) data.

Furthermore, the electronic nature of the CF3 group can be leveraged to modulate selectivity. For instance, if a peptide binds to multiple receptor subtypes, the introduction of a trifluoromethyl group might introduce a repulsive electrostatic interaction with one subtype while forming a favorable interaction with another, thereby enhancing selectivity. This level of control is often difficult to achieve with standard proteinogenic amino acids.

Strategies for Enhancing Peptide Receptor Affinity and Efficacy

Incorporating this compound into a peptide sequence can enhance receptor affinity and efficacy through several mechanisms. The increased metabolic stability of the peptide bond adjacent to a β-amino acid can lead to a longer half-life in biological systems, allowing for a more sustained interaction with the receptor.

The trifluoromethyl group can also induce specific conformational preferences in the peptide backbone. The gauche effect between the fluorine atoms and the amide backbone can restrict the rotational freedom around the Cα-Cβ bond, pre-organizing the peptidomimetic into a bioactive conformation. This reduction in the entropic penalty upon binding can lead to a significant increase in binding affinity.

Moreover, the CF3 group can participate in non-covalent interactions that are not possible with traditional aliphatic side chains. These can include dipole-dipole interactions, multipolar interactions, and even weak hydrogen bonds with appropriate donor groups on the receptor. These additional interactions can contribute to a more favorable binding enthalpy, further enhancing affinity.

Structure-Activity Relationship (SAR) Investigations of Fluorinated Peptidomimetics

Systematic SAR studies are crucial for optimizing the properties of a lead peptidomimetic. The use of this compound provides a powerful tool for these investigations. By systematically replacing aliphatic amino acids at different positions within a peptide sequence with this fluorinated analogue, researchers can map the steric and electronic requirements of the receptor binding site.

A common SAR strategy involves creating a library of peptides where each aliphatic residue is individually replaced by 3-amino-4,4,4-trifluorobutyric acid. The subsequent evaluation of the binding affinities of these analogues provides a detailed picture of which positions are tolerant to the modification and which are sensitive.

Table 2: Illustrative SAR Data for a Hypothetical Peptide Agonist

| Peptide Analogue | Modification | Receptor Binding Affinity (Ki, nM) |

| Native Peptide | Leucine at position 4 | 10 |

| Analogue 1 | Leu4 -> 3-amino-4,4,4-trifluorobutyric acid | 5 |

| Analogue 2 | Val6 -> 3-amino-4,4,4-trifluorobutyric acid | 50 |

| Analogue 3 | Ile8 -> 3-amino-4,4,4-trifluorobutyric acid | 100 |

This table represents hypothetical data to illustrate the principles of an SAR study. The binding affinities would be determined experimentally.

The results from such a study can guide further optimization efforts. For example, if the substitution at a particular position leads to a significant increase in affinity, it suggests that the binding pocket at that location is able to accommodate the trifluoromethyl group and that the electronic properties of the group are beneficial for binding.

Applications in the Rational Design of Enzyme Modulators and Inhibitors

The unique properties of this compound also make it a valuable building block for the design of enzyme modulators and inhibitors. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of adjacent carbonyl groups, making them more susceptible to nucleophilic attack by active site residues of enzymes like proteases.

A notable application of structurally similar building blocks is in the development of inhibitors for dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. DPP-IV inhibitors are an important class of drugs for the treatment of type 2 diabetes. The design of potent DPP-IV inhibitors often involves a β-amino acid derivative that can mimic the substrate and interact with the enzyme's active site.

The incorporation of a trifluoromethyl group can enhance the inhibitory potency by increasing the electrophilicity of the adjacent amide carbonyl, promoting the formation of a stable covalent adduct with the catalytic serine residue in the DPP-IV active site. Furthermore, the increased metabolic stability of the resulting peptidomimetic is a significant advantage for therapeutic applications.

Table 3: Inhibitory Activity of a Peptidomimetic Incorporating a Fluorinated β-Amino Acid against DPP-IV

| Compound | Structure | DPP-IV IC₅₀ (nM) |

| Lead Peptide | Contains natural amino acids | 500 |

| Fluorinated Analogue | Incorporates 3-amino-4,4,4-trifluorobutyric acid | 50 |

This table provides illustrative data based on the known effects of fluorination in DPP-IV inhibitors.

Advanced Analytical and Spectroscopic Characterization of Fmoc 3 Amino 4,4,4 Trifluorobutyric Acid Conjugates

Application of Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is an exceptionally potent tool for investigating the structure, dynamics, and interactions of fluorinated biomolecules. nih.govbenthamscience.com The ¹⁹F nucleus possesses a high gyromagnetic ratio, resulting in high NMR sensitivity, second only to protons (¹H). nih.gov Furthermore, the absence of endogenous fluorine signals in most biological systems ensures that any observed signal is exclusively from the incorporated fluorinated probe, providing a clear and unambiguous window into the local environment of the label. nih.govbenthamscience.com Trifluoromethyl groups are often preferred for ¹⁹F NMR studies due to the signal amplification from three equivalent fluorine nuclei. nih.gov

¹⁹F NMR serves as a non-invasive probe, meaning it does not significantly perturb the native structure or function of the peptide it is reporting on. Each fluorine-labeled site within a peptide generates a distinct signal that reports on the specific local environment, making it a powerful tool for monitoring protein structure and conformational dynamics. benthamscience.com When Fmoc-3-amino-4,4,4-trifluorobutyric acid is incorporated into a peptide chain, the ¹⁹F NMR signal from its -CF3 group becomes a sensitive reporter of the peptide's folding state and dynamic behavior. benthamscience.com

Changes in the peptide's conformation, such as folding, unfolding, or transitions between different states, will alter the chemical and magnetic environment around the -CF3 group. illinois.edu This leads to measurable changes in the ¹⁹F NMR spectrum, particularly in the chemical shift. illinois.edued.ac.uk For instance, the transition from an unfolded to a folded state can result in a significant dispersion of ¹⁹F chemical shifts, as different residues experience distinct local environments within the folded three-dimensional structure. biorxiv.org This phenomenon allows researchers to monitor which parts of a peptide are affected by events like ligand binding or environmental changes. illinois.edu

The chemical shift of the ¹⁹F nucleus is remarkably sensitive to its surrounding microenvironment, including changes in polarity, solvent exposure, and electrostatic fields. nih.govillinois.edunih.gov This sensitivity is a key advantage for studying molecular recognition events, such as a peptide binding to its target protein or substrate. The trifluoromethyl group in this compound acts as a spy, reporting on these subtle environmental changes. nih.gov

When a peptide conjugate binds to a target molecule, the environment of the -CF3 group often changes. It may become buried in a hydrophobic pocket, exposed to charged residues, or involved in specific intermolecular interactions. These changes induce a shift in the ¹⁹F resonance, providing direct evidence of the binding event and offering insights into the nature of the interaction. nih.gov Studies have systematically evaluated how the ¹⁹F NMR chemical shifts of various trifluoromethyl probes respond to changes in solvent polarity. nih.gov This sensitivity allows for the resolution of different conformational states that a protein may sample. acs.org For example, the chemical shift dispersion of a trifluoromethyl tag can be measured across solvents of varying polarity to quantify its environmental sensitivity. nih.gov

| Probe Type | Environment | Observed ¹⁹F Chemical Shift Range (ppm) | Reference Principle |

|---|---|---|---|

| Aryl-CF₃ | Varying Solvent Polarity (e.g., Methanol/Water mixtures) | Significant Dispersion | The chemical shift of aromatic trifluoromethyl groups is highly sensitive to the local dielectric environment. nih.gov |

| Alkyl-CF₃ | Varying Solvent Polarity | Less Dispersion than Aryl-CF₃ | Aliphatic trifluoromethyl groups generally show a smaller chemical shift dependence on the solvent dielectric constant compared to aromatic ones. researchgate.netnih.gov |

| Protein Interior | Folded vs. Unfolded Protein | Up to ~15 ppm | The range of chemical shifts observed for fluorinated amino acids in a folded protein can be very large, reflecting the diverse microenvironments within the protein interior. illinois.edu |

X-ray Crystallography for Precise Structural Elucidation of Fluorinated Peptides

X-ray crystallography is the leading technique for determining the three-dimensional structure of molecules, including peptides, at atomic resolution. nih.gov The process involves growing high-quality crystals of the peptide conjugate and then analyzing the diffraction pattern produced when the crystal is exposed to an X-ray beam. nih.gov This analysis yields an electron density map, from which a detailed atomic model of the peptide can be built. nih.gov

For peptides containing this compound, X-ray crystallography can provide unparalleled structural detail. It can precisely determine:

Backbone and Side-Chain Conformation: The exact dihedral angles (phi, psi, and chi) of the peptide backbone and the fluorinated side chain.

Intramolecular and Intermolecular Interactions: The precise bond lengths, angles, and non-covalent interactions, such as hydrogen bonds and van der Waals contacts, involving the trifluoromethyl group. iisc.ac.in

Absolute Configuration: The technique can unambiguously resolve the stereochemistry of chiral centers, which is critical for understanding biological activity.

Solvent Structure: The positions of ordered solvent molecules (e.g., water) interacting with the peptide.

The high electron density of fluorine atoms can aid in the refinement of the crystal structure. By elucidating the precise orientation of the trifluoromethyl group within the peptide structure, crystallography provides a static, high-resolution snapshot that complements the dynamic information obtained from NMR studies. iisc.ac.in This structural data is invaluable for understanding how the fluorinated residue influences peptide folding, stability, and interaction with biological targets.

Advanced Mass Spectrometry Techniques for Peptide Characterization

Mass spectrometry (MS) is an essential tool for the characterization of peptides, providing precise mass measurements and sequence information. nih.gov For conjugates of this compound, advanced MS techniques are crucial for verifying synthesis and characterizing the final product.

MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry): This technique is frequently used to confirm the successful synthesis and incorporation of the fluorinated amino acid into a peptide. rsc.org It provides a rapid and accurate determination of the molecular weight of the intact peptide conjugate, confirming that the modification has occurred as intended.

ESI-MS (Electrospray Ionization Mass Spectrometry): Coupled with liquid chromatography (LC), ESI-MS is a powerful method for analyzing complex mixtures and verifying the purity of the synthesized peptide. nih.gov

Tandem Mass Spectrometry (MS/MS): To confirm the exact location of the fluorinated residue within the peptide sequence, tandem MS is employed. researchgate.net In this technique, the peptide ion is isolated and fragmented, typically via collision-induced dissociation (CID). The resulting fragment ions (e.g., b- and y-ions) are analyzed to reconstruct the amino acid sequence, unambiguously identifying the position of the 3-amino-4,4,4-trifluorobutyric acid residue. researchgate.net Fluorinated tags can also be used as handles for the selective enrichment of peptides from complex mixtures using fluorous solid-phase extraction (FSPE) prior to MS analysis. researchgate.net

Computational Chemistry and Molecular Modeling for Predictive Studies

Computational chemistry and molecular modeling provide powerful predictive tools that complement experimental data from spectroscopic and crystallographic techniques. nih.govnih.gov These methods are used to understand and predict how the incorporation of this compound influences peptide structure, dynamics, and interactions at a molecular level.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of a peptide in a simulated physiological environment (e.g., in explicit solvent) over time. chemrxiv.org For a peptide containing the trifluorobutyric acid residue, MD simulations can predict its preferred conformation, conformational flexibility, and the stability of secondary structures like helices or sheets. biorxiv.orgchemrxiv.org These simulations can reveal how the bulky and hydrophobic trifluoromethyl group influences the peptide's folding landscape and dynamic behavior.

Quantum Mechanical (QM) Calculations: QM methods can be used to calculate the electronic properties of the fluorinated residue and its impact on the peptide. researchgate.net For example, these calculations can help rationalize the observed ¹⁹F NMR chemical shifts by correlating them with the electronic structure and local electrostatic environment of the trifluoromethyl group. nih.gov

Molecular Docking: If the peptide conjugate is designed to bind to a specific target protein, molecular docking simulations can predict the likely binding mode. These simulations place the peptide into the active or binding site of the target and score the different poses, providing hypotheses about the key interactions that stabilize the complex, which can then be tested experimentally.

By integrating computational predictions with experimental data from NMR, X-ray crystallography, and mass spectrometry, researchers can build a comprehensive and detailed understanding of the structural and functional consequences of incorporating this compound into peptides. nih.gov

Emerging Research Avenues and Future Prospects in Fmoc 3 Amino 4,4,4 Trifluorobutyric Acid Research

Exploiting Fluorine for Conformational Restriction in Peptide Scaffolds

The introduction of fluorinated amino acids into peptides can significantly influence their three-dimensional structure. The trifluoromethyl group of Fmoc-3-amino-4,4,4-trifluorobutyric acid, in particular, can enforce specific conformational constraints on peptide backbones. This is attributed to a combination of steric and stereoelectronic effects.

The sheer bulk of the trifluoromethyl group, which is considerably larger than a methyl group, can sterically hinder free rotation around the peptide backbone, thereby favoring specific dihedral angles. This steric demand can promote the formation of well-defined secondary structures such as β-turns or helical motifs.

These conformational restrictions are highly valuable in the design of peptidomimetics with enhanced biological activity and stability. By pre-organizing a peptide into its bioactive conformation, the entropic penalty of binding to a target receptor is reduced, potentially leading to higher affinity and selectivity.

| Property | Methyl Group (-CH₃) | Trifluoromethyl Group (-CF₃) | Impact of Fluorination |

|---|---|---|---|

| Van der Waals Radius | 2.0 Å | 2.7 Å | Increased steric bulk |

| Electronegativity (Pauling Scale) | 2.20 (Carbon) | 3.98 (Fluorine) | Strongly electron-withdrawing |

| Hydrophobicity (Hansch parameter, π) | +0.5 | +1.0 | Increased lipophilicity |

| Dipole Moment | Low | High | Introduces significant polarity |

Role in the Development of Chemical Probes for Biological Systems

This compound is an excellent candidate for the development of chemical probes for studying biological systems, primarily through the application of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com The fluorine-19 nucleus possesses several advantageous properties for NMR studies: it has a natural abundance of 100%, a high gyromagnetic ratio (leading to high sensitivity, close to that of ¹H), and a wide range of chemical shifts that are exquisitely sensitive to the local chemical environment. nih.gov

Since fluorine is virtually absent in biological systems, the ¹⁹F NMR signal from a labeled peptide is background-free, allowing for the unambiguous observation of the probe's behavior. nih.govnih.gov By incorporating this compound into a peptide, researchers can:

Monitor Protein-Ligand Interactions: Changes in the ¹⁹F chemical shift can indicate binding events, providing information on binding affinity and the conformational changes that occur upon binding. researchgate.net

Study Protein Folding and Dynamics: ¹⁹F NMR can be used to probe the local environment around the fluorinated residue, offering insights into protein folding pathways and dynamics. nih.gov

Investigate Enzyme Mechanisms: Fluorinated substrates or inhibitors can be used to study enzyme kinetics and mechanisms, with ¹⁹F NMR providing a direct window into the active site.

The trifluoromethyl group is particularly useful as a ¹⁹F NMR probe because the three magnetically equivalent fluorine atoms give rise to a single, sharp resonance, simplifying spectral analysis. researchgate.net

Integration into Advanced Bioconjugation Strategies for Functionalization

Bioconjugation, the chemical linking of two biomolecules, is a cornerstone of modern biotechnology and medicine. This compound serves as a versatile building block in these strategies. Its structure is amenable to standard solid-phase peptide synthesis (SPPS) protocols, allowing for its precise incorporation into peptide sequences.

The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the amine allows for the stepwise and controlled assembly of peptides. Once the desired peptide has been synthesized, the terminal amine and the carboxylic acid of the trifluorobutyric acid residue, or other functional groups within the peptide, can be used as handles for conjugation to other molecules, such as:

Therapeutic agents: For targeted drug delivery, a peptide containing this residue can be conjugated to a cytotoxic drug. The peptide component can be designed to target specific cell surface receptors, for example, on cancer cells.

Imaging agents: The peptide can be linked to fluorescent dyes, radioisotopes, or contrast agents for various imaging modalities.

Polymers: Conjugation to polymers like polyethylene (B3416737) glycol (PEG) can improve the pharmacokinetic properties of therapeutic peptides, such as increasing their half-life in circulation.

The trifluoromethyl group itself can enhance the metabolic stability and cell permeability of the resulting bioconjugate, making it a valuable component in the design of more effective therapeutic and diagnostic agents.

Future Directions in the Design of Novel Fluorinated Building Blocks

The success of compounds like this compound is driving the development of new and more sophisticated fluorinated building blocks. Future research in this area is likely to focus on several key directions:

Development of Novel Synthetic Methodologies: There is a continuous effort to develop more efficient, selective, and environmentally friendly methods for synthesizing fluorinated amino acids. numberanalytics.com This includes the use of transition metal catalysis, photocatalysis, and enzymatic methods to introduce fluorine and fluorinated groups with high precision. bohrium.comnumberanalytics.com

Exploration of New Fluorinated Motifs: Beyond the trifluoromethyl group, researchers are exploring other fluorine-containing functionalities to impart unique properties. This includes groups like difluoromethyl (-CHF₂), fluoroalkoxy (-OCF₃), and pentafluorosulfanyl (-SF₅), which offer different steric and electronic profiles. tandfonline.com

Computational Design: The use of computational tools in drug design and materials science is becoming increasingly prevalent. archivemarketresearch.com Quantum mechanical calculations and molecular dynamics simulations can help predict the conformational preferences and biological activities of peptides containing novel fluorinated amino acids, guiding the design of new building blocks with tailored properties.

Applications in Materials Science: The unique properties of fluorinated compounds, such as hydrophobicity and thermal stability, make them attractive for applications beyond medicine. Fluorinated amino acids could be incorporated into peptides designed for self-assembly into novel nanomaterials, such as hydrogels and nanofibers, with potential uses in tissue engineering and nanotechnology. numberanalytics.com

常见问题

Q. What are the optimal synthetic routes for preparing Fmoc-3-amino-4,4,4-trifluorobutyric acid, and how can purity be ensured?

Methodological Answer: The synthesis typically involves introducing the trifluoromethyl group via fluorination of a precursor, followed by Fmoc protection. For example, trifluoromethylation of a β-amino acid intermediate can be achieved using reagents like (trifluoromethyl)trimethylsilane (TMSCF₃) under acidic conditions . Purification is critical due to potential by-products; reverse-phase HPLC or flash chromatography (using C18 columns) is recommended, as the compound’s polarity is influenced by the trifluoromethyl group. Purity (>98%) can be verified via LC-MS and ¹⁹F NMR to confirm the absence of unreacted precursors or deprotected species .

Q. How does the trifluoromethyl group impact the compound’s solubility and stability in common solvents?

Methodological Answer: The trifluoromethyl group enhances lipophilicity, reducing solubility in aqueous buffers but improving compatibility with organic solvents like DMF or dichloromethane, which are standard in solid-phase peptide synthesis (SPPS). Stability studies (e.g., TGA/DSC analysis) indicate decomposition temperatures >200°C, suggesting robustness under typical SPPS conditions (room temperature, neutral pH). However, prolonged exposure to basic conditions (e.g., piperidine during Fmoc deprotection) may necessitate optimized reaction times to prevent degradation .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : To confirm the Fmoc group’s presence (characteristic peaks at δ 7.3–7.8 ppm for aromatic protons) and the trifluoromethyl moiety (δ -60 to -70 ppm in ¹⁹F NMR).

- High-resolution mass spectrometry (HRMS) : To validate molecular weight (C₁₉H₁₆F₃NO₄, theoretical 379.34 g/mol) .

- HPLC : A C18 column with a gradient of acetonitrile/water (0.1% TFA) ensures purity assessment, with retention time influenced by the trifluoromethyl group’s hydrophobicity .

Advanced Research Questions

Q. How does the trifluoromethyl group influence peptide conformation when incorporated into sequences?

Methodological Answer: The electronegative trifluoromethyl group induces steric and electronic effects, altering backbone dihedral angles and side-chain interactions. Circular dichroism (CD) and molecular dynamics (MD) simulations reveal that it stabilizes β-sheet or helical structures depending on adjacent residues. For example, in hydrophobic environments, the group enhances helical propensity by reducing solvent accessibility . Comparative studies with non-fluorinated analogs (e.g., Fmoc-3-aminobutyric acid) are recommended to isolate conformational impacts .

Q. What challenges arise during SPPS when using this compound, and how can coupling efficiency be optimized?

Methodological Answer:

- Coupling Efficiency : The trifluoromethyl group’s steric bulk may slow acylation. Using activated esters (e.g., HATU/DIPEA in DMF) or elevated temperatures (40–50°C) improves reaction kinetics.

- Deprotection Monitoring : The Fmoc group’s cleavage with piperidine can be tracked via UV-vis (301 nm) to ensure completeness without overexposure, which risks racemization .

- Side Reactions : Trifluoromethyl groups may interact with resin-bound peptides; capping steps (e.g., acetic anhydride) minimize deletion sequences .

Q. How does this compound compare to other fluorinated amino acids in enhancing peptide metabolic stability?

Methodological Answer: In vitro metabolic assays (e.g., liver microsome stability tests) show that the trifluoromethyl group resists oxidative degradation better than chlorinated or methylated analogs. For instance, peptides containing this moiety exhibit >50% remaining intact after 1 hour in human microsomes, compared to <30% for non-fluorinated versions. This is attributed to the C-F bond’s strength and reduced enzymatic recognition . Pairing with other fluorinated residues (e.g., 4-trifluoromethylphenylalanine) can further enhance stability .

Q. What strategies mitigate racemization during incorporation into chiral peptide sequences?

Methodological Answer: Racemization risks increase under basic conditions. Strategies include:

- Low-temperature coupling : Performing reactions at 4°C with DIC/HOAt as coupling reagents.

- Optical purity monitoring : Chiral HPLC (e.g., Chirobiotic T column) post-synthesis to detect <1% enantiomeric excess (ee) loss .

- Use of pseudo-proline dipeptides : To reduce aggregation and minimize prolonged exposure to basic conditions during chain elongation .

Data Contradictions and Validation

- Synthetic Yield Variability : Some protocols report 60–70% yields , while others achieve >85% via microwave-assisted synthesis . Validation through replicate syntheses and side-by-side comparisons is advised.

- Stability in Aqueous Buffers : Conflicting data on hydrolysis rates (pH 7.4, 37°C) may stem from trace impurities; pre-purification via ion-exchange chromatography is recommended before stability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。